

# Stability and proper storage of Tricine buffer solutions

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## Compound of Interest

Compound Name: *Tricine*

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## Tricine Buffer Solutions: Technical Support Center

This technical support guide provides detailed information on the stability and proper storage of **Tricine** buffer solutions. It includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed protocols to ensure the integrity and performance of your buffer.

### Frequently Asked Questions (FAQs)

Q1: What is **Tricine** buffer and what are its primary applications? A: **Tricine**, or N-[tris(hydroxymethyl)methyl]glycine, is a zwitterionic biological buffer, one of the "Good's" buffers.<sup>[1]</sup> It is widely used in biochemistry and molecular biology, particularly for electrophoresis.<sup>[1]</sup> Its useful pH buffering range is 7.4 to 8.8.<sup>[1][2]</sup> **Tricine** is most commonly used in **Tricine**-SDS-PAGE systems for the separation of low molecular weight proteins and peptides, typically in the range of 1 to 100 kDa, where it provides superior resolution compared to standard Tris-Glycine gels.

Q2: What are the recommended storage conditions for **Tricine** buffer? A: Storage conditions depend on the form of the buffer (powder vs. solution) and its composition.

- **Solid Tricine Powder:** The crystalline powder is very stable and is expected to be stable indefinitely when stored at room temperature in a dry environment. It is recommended to re-

evaluate its suitability for your application every 3-5 years.

- **Aqueous Solutions (stock):** Simple **Tricine** buffer solutions can be stored at room temperature. Sterilization by filtration through a 0.22-micron filter is recommended to prevent microbial growth.
- **Tricine-SDS Buffers:** Buffers containing SDS, such as running buffers or sample buffers, have more specific storage requirements. See the data table below for details.

Q3: How do temperature and pH affect the stability of **Tricine** buffer? A: Both temperature and pH are critical factors.

- **Temperature:** High temperatures can accelerate the chemical degradation of **Tricine**. Furthermore, the pKa of **Tricine** is temperature-dependent, with a coefficient of  $\Delta pK_a/^\circ C$  of -0.021. This means the pH of your buffer will decrease as the temperature rises, which can impact experimental results.
- **pH:** **Tricine** is most stable within its useful buffering range (7.4-8.8). A significant shift in the pH of a stored solution over time is a key indicator of degradation or chemical reaction.

Q4: Are there visible signs of **Tricine** buffer degradation or contamination? A: Yes. You should visually inspect your buffer solutions before each use. Discard the buffer if you observe any of the following:

- **Cloudiness or turbidity:** This can indicate microbial contamination or precipitation of buffer components.
- **Color change:** A change from a clear, colorless solution may indicate chemical degradation or contamination.
- **Precipitation:** In buffers containing SDS, a white precipitate may form at low temperatures (e.g., 4°C or in a cold room). This can usually be reversed by warming the solution.

Q5: Can I autoclave **Tricine** buffer? A: While **Tricine** powder itself is heat-stable, autoclaving solutions is generally not recommended as it can lead to degradation. Sterilization by filtration is the preferred method for **Tricine** buffer solutions.

Q6: What are the common mistakes to avoid when handling **Tricine** buffers? A: Common mistakes include:

- Adjusting the pH of running buffers: For Tris-**Tricine**-SDS running buffers, the pH of the stock solution should not be adjusted with acid or base after preparation, as this can disrupt the specific ionic conditions required for proper electrophoresis.
- Using with BCA assays: **Tricine** interferes with the Bicinchoninic Acid (BCA) protein assay, leading to inaccurate results.
- Storing sample buffers with reducing agents: For best results, reducing agents like DTT or  $\beta$ -mercaptoethanol should be added to **Tricine** sample buffer immediately before use.

## Troubleshooting Guide

This guide addresses specific issues that may arise during experiments using **Tricine** buffer systems, particularly in SDS-PAGE.

### Problem 1: Smeared, Diffuse, or Distorted Bands on a Gel

- Possible Cause: Degradation of SDS in the sample or running buffer. Old SDS can lead to a smeared dye front and poor band resolution.
  - Solution: Prepare fresh sample and running buffers using a new, high-purity source of SDS.
- Possible Cause: Re-oxidation of protein samples. The **Tricine** buffer system can sometimes promote the re-oxidation of reduced samples.
  - Solution: For proteins with many disulfide bonds, consider alkylating the sample with iodoacetamide after reduction with DTT to prevent re-oxidation.
- Possible Cause: Old or improperly stored sample buffer.
  - Solution: Discard sample buffer that has been stored beyond its recommended shelf life (see table below) and prepare a fresh solution.
- Possible Cause: Incorrect buffer composition or pH.

- Solution: Carefully check the recipe and preparation procedure for all buffers. Do not adjust the pH of the final 10x or 1x running buffer.

#### Problem 2: Gel Electrophoresis is Unusually Slow

- Possible Cause: Incorrect running buffer was used.
  - Solution: Ensure you are using a Tris-**Tricine** running buffer with your **Tricine** gel. Accidentally using a Tris-Glycine running buffer will significantly increase the run time and lead to poor resolution of small proteins.
- Possible Cause: An error in the preparation of the running buffer.
  - Solution: Remake the buffer, ensuring all component concentrations are correct.

#### Problem 3: SDS Precipitates in the Buffer

- Possible Cause: The buffer is being stored or used at a low temperature (e.g., in a cold room). SDS has low solubility in the cold.
  - Solution: Warm the buffer solution gently to redissolve the SDS. If you must perform electrophoresis in a cold environment, consider replacing SDS with Lithium Dodecyl Sulfate (LiDS), which has higher solubility at low temperatures.

## Data Presentation: Storage and Stability

The following tables summarize key quantitative data regarding the storage and physical properties of **Tricine** buffer solutions.

Table 1: Recommended Storage Conditions and Shelf Life

| Buffer Type                           | Recommended Storage Temperature | Shelf Life | Key Considerations  |
|---------------------------------------|---------------------------------|------------|---|
| Solid Tricine Powder                  | Room Temperature                | Indefinite | Store in a dry place. Re-evaluate suitability every 3-5 years.        |
| 10x Tris/Tricine/SDS Solution         | Ambient Temperature             | 1 year     |   |
| Tricine SDS Running Buffer (Granules) | Room Temperature                | 36 months  | Granular form is highly stable and resists degradation from moisture. |
| Tricine Sample Buffer (with SDS)      | 4°C                             | ~30 days   | SDS may begin to precipitate at this temperature.                     |
|                                       | -20°C                           | ~6 months  | Recommended for longer-term storage.                                  |
|                                       | -80°C                           | ~1 year    | Best for long-term archival storage.                                  |

| 2x **Tricine** Loading Buffer | -20°C | Not specified | Shipped at ambient temperature but stored frozen. |

Table 2: Effect of Temperature on **Tricine** pKa

| Temperature | Approximate pKa | Implication for an 8.3 pH Buffer  |
|-------------|-----------------|---|
| 4°C         | 8.59            | The pH will be significantly higher than expected.                            |
| 20°C        | 8.15            | The pH will be slightly higher than expected.                                 |
| 25°C        | 8.05            | Buffer pH should be adjusted at this temperature for experiments run at 25°C. |
| 37°C        | 7.80            | The pH will be significantly lower than expected.                             |

Note: The pKa of **Tricine** decreases by approximately 0.021 units for every 1°C increase in temperature. It is crucial to adjust the buffer's pH at the temperature at which the experiment will be performed.

## Experimental Protocols

**Protocol 1: Preparation of 10x Tris/Tricine/SDS Running Buffer** This protocol is for preparing 1 liter of 10x running buffer for **Tricine**-SDS-PAGE, based on the system developed by Schägger and von Jagow.

Components:

- Tris (Tris(hydroxymethyl)aminomethane): 121.14 g
- **Tricine**: 179.2 g
- Sodium Dodecyl Sulfate (SDS): 10.0 g
- Deionized Water: to 1 L

Methodology:

- Add 121.14 g of Tris and 179.2 g of **Tricine** to a beaker containing approximately 800 mL of deionized water.
- Stir with a magnetic stirrer until all components are fully dissolved.
- Add 10.0 g of SDS. Continue stirring until the SDS is completely dissolved. This may take some time and gentle warming can assist, but do not boil.
- Once dissolved, transfer the solution to a 1 L graduated cylinder and add deionized water to a final volume of 1 liter.
- Mix thoroughly. The final solution is 1M Tris, 1M **Tricine**, 1% SDS.
- Important: Do not adjust the pH of this stock solution. The buffering system's efficacy relies on the specific pH that results from these concentrations.
- Store at room temperature. To prepare 1x working solution, dilute 100 mL of the 10x stock with 900 mL of deionized water.

Protocol 2: Stability Testing of **Tricine** Buffer via pH Monitoring This protocol outlines a method to assess the stability of a prepared **Tricine** buffer solution over time.

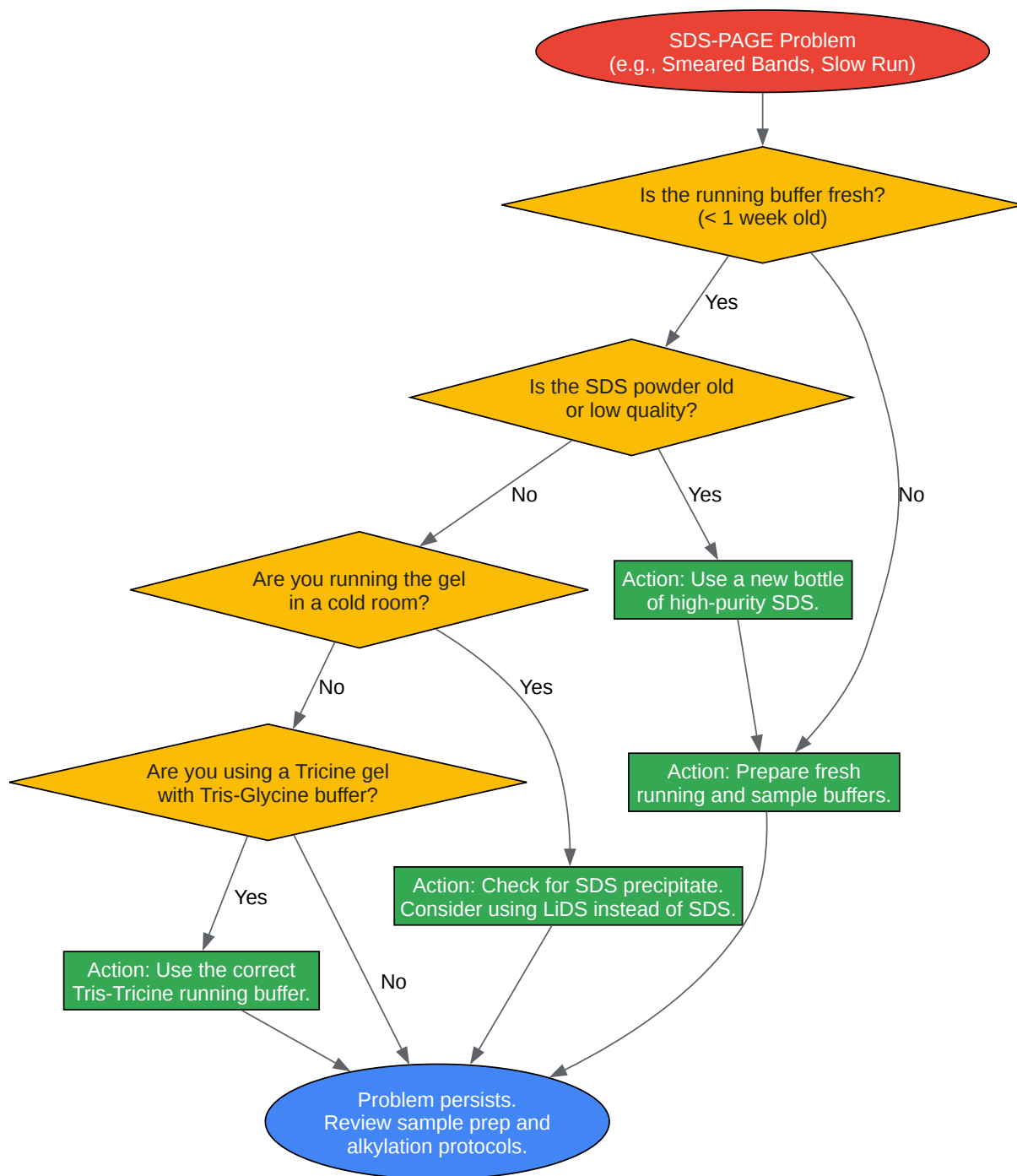
#### Methodology:

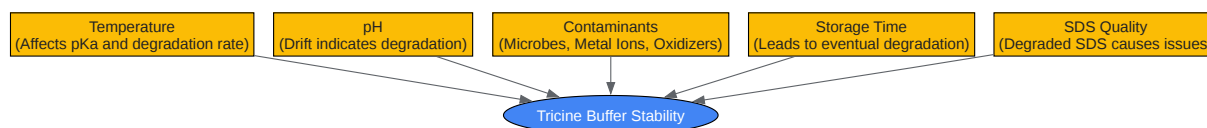
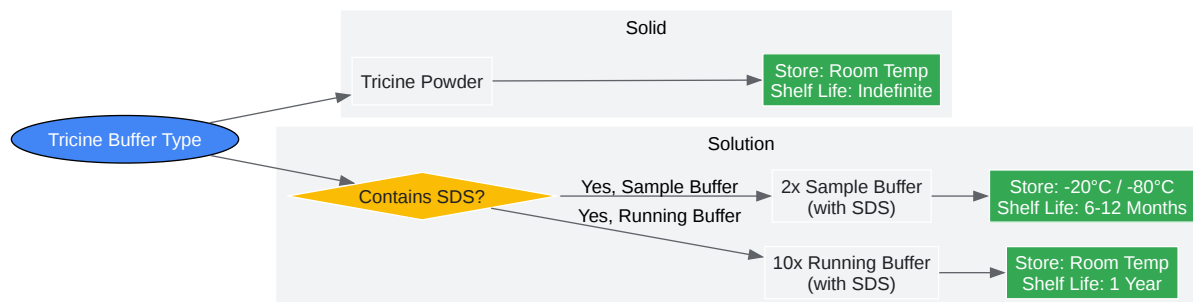
- Preparation: Prepare the **Tricine** buffer solution to the desired final concentration and pH. Adjust the pH using HCl or NaOH at a defined temperature (e.g., 25°C).
- Initial Measurement: Immediately after preparation, take an initial pH reading using a calibrated pH meter. Record this as the "Day 0" value.
- Aliquoting and Storage: Aliquot the buffer into sterile, sealed containers. Store them under the desired test conditions (e.g., 4°C, room temperature).
- Periodic Monitoring: At regular intervals (e.g., Day 1, 3, 7, 14, and 30), retrieve an aliquot from storage.
- Equilibration and Measurement: Allow the aliquot to equilibrate to the initial measurement temperature (e.g., 25°C). Measure and record the pH.

- Visual Inspection: At each time point, visually inspect the solution for any signs of microbial growth, color change, or precipitation.
- Analysis: Compare the pH measurements over time. A significant drift from the Day 0 value indicates that the buffer is unstable under the tested storage conditions.

## Visualizations







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## References

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